2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
CAS No.: 946299-83-8
Cat. No.: VC11956861
Molecular Formula: C9H14N4OS
Molecular Weight: 226.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946299-83-8 |
|---|---|
| Molecular Formula | C9H14N4OS |
| Molecular Weight | 226.30 g/mol |
| IUPAC Name | N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C9H14N4OS/c1-6(2)7(14)10-8-11-12-9-13(8)4-3-5-15-9/h6H,3-5H2,1-2H3,(H,10,11,14) |
| Standard InChI Key | IMDLTEZOPZESRL-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NN=C2N1CCCS2 |
| Canonical SMILES | CC(C)C(=O)NC1=NN=C2N1CCCS2 |
Introduction
2-Methyl-N-{5H,6H,7H-124triazolo[3,4-b]13thiazin-3-yl}propanamide is a complex organic compound featuring a triazole-thiazine core structure. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals. Despite the lack of specific literature directly focused on this compound, its structure suggests potential for various chemical and biological properties.
Synthesis and Reaction Conditions
The synthesis of compounds with similar structures typically involves multi-step reactions. These may include condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of methyl 2-({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)benzoate involves complex reaction conditions that can be optimized based on specific methodologies.
| Synthesis Step | Reaction Conditions |
|---|---|
| Condensation | High temperature, specific solvents. |
| Cyclization | Controlled pH, catalysts may be used. |
| Substitution | Mild conditions, depending on the substituent. |
Biological Activities and Potential Applications
Compounds with triazole-thiazine structures have shown potential in various biological activities, including anticancer and antimicrobial effects. For example, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibit promising anticancer activity against human cell lines . While specific data on 2-methyl-N-{5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}propanamide is limited, its structural similarity suggests potential for similar biological activities.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Targeted therapy for specific cancer types. |
| Antimicrobial | Development of new antibiotics. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume